molecular formula C22H48ClNO B14376224 Trimethyl(nonadecyloxy)ammonium chloride CAS No. 88599-17-1

Trimethyl(nonadecyloxy)ammonium chloride

Cat. No.: B14376224
CAS No.: 88599-17-1
M. Wt: 378.1 g/mol
InChI Key: UCNHFLBRPKWWNO-UHFFFAOYSA-M
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Description

Trimethyl(nonadecyloxy)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances. This compound is particularly valued for its role in formulations requiring emulsification, dispersion, and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(nonadecyloxy)ammonium chloride typically involves the reaction of nonadecyloxy compounds with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain product quality. The final product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(nonadecyloxy)ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an alkoxide can yield an ether derivative, while reaction with a thiolate can produce a thioether.

Scientific Research Applications

Trimethyl(nonadecyloxy)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

    Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: It serves as an active ingredient in antiseptic formulations due to its antimicrobial properties.

    Industry: The compound is used in the formulation of detergents, fabric softeners, and personal care products.

Mechanism of Action

The mechanism of action of Trimethyl(nonadecyloxy)ammonium chloride involves its interaction with cell membranes and proteins. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The compound also interacts with proteins, altering their structure and function, which contributes to its antimicrobial effects.

Comparison with Similar Compounds

    Trimethylammonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a longer alkyl chain, used in similar applications.

Uniqueness: Trimethyl(nonadecyloxy)ammonium chloride is unique due to its specific alkyl chain length and the presence of an ether linkage, which enhances its emulsification and stabilization properties compared to other quaternary ammonium compounds.

Properties

CAS No.

88599-17-1

Molecular Formula

C22H48ClNO

Molecular Weight

378.1 g/mol

IUPAC Name

trimethyl(nonadecoxy)azanium;chloride

InChI

InChI=1S/C22H48NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

UCNHFLBRPKWWNO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCO[N+](C)(C)C.[Cl-]

Origin of Product

United States

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